molecular formula C8H6OS B096629 Benzo[B]thiophene-6-OL CAS No. 19301-39-4

Benzo[B]thiophene-6-OL

Cat. No.: B096629
CAS No.: 19301-39-4
M. Wt: 150.2 g/mol
InChI Key: DQUZFPKUMCZPQD-UHFFFAOYSA-N
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Description

Benzo[B]thiophene-6-OL is a useful research compound. Its molecular formula is C8H6OS and its molecular weight is 150.2 g/mol. The purity is usually 95%.
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Biological Activity

Benzo[b]thiophene-6-OL, a member of the benzo[b]thiophene family, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth examination of its biological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a fused benzene and thiophene ring structure with a hydroxyl group at the 6-position. This unique configuration contributes to its biological activity, allowing it to interact with various biological targets.

Biological Activities

This compound exhibits a wide range of biological activities:

  • Antimicrobial Activity : Studies have shown that benzo[b]thiophene derivatives possess significant antimicrobial properties. For instance, certain derivatives have demonstrated effectiveness against Staphylococcus aureus with minimum inhibitory concentrations (MIC) as low as 4 µg/mL .
  • Anti-inflammatory Effects : Compounds within this class have been reported to inhibit pro-inflammatory cytokines and reduce inflammation in various models, suggesting potential use in treating inflammatory diseases .
  • Anticancer Properties : Research indicates that benzo[b]thiophene derivatives can induce apoptosis in cancer cells and inhibit tumor growth. They have been identified as potential candidates for cancer therapy due to their ability to modulate signaling pathways involved in cell proliferation .
  • Cholinesterase Inhibition : Recent studies have highlighted the potential of benzo[b]thiophene-chalcone hybrids as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for the treatment of neurodegenerative diseases like Alzheimer’s .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in various metabolic pathways, including cholinesterases, which are vital for neurotransmission .
  • Cytokine Modulation : It affects the expression of cytokines such as IL-6 and IL-8 by inhibiting NF-kappa-B signaling pathways, thus contributing to its anti-inflammatory effects .
  • Apoptotic Pathways : The compound can activate apoptotic pathways in tumor cells, leading to cell death and reduced tumor proliferation .

Research Findings

Several studies have explored the biological activity of benzo[b]thiophene derivatives:

StudyFindings
Identified broad-spectrum antimicrobial and anti-inflammatory activities; synthesized novel derivatives showing enhanced efficacy.
Evaluated cholinesterase inhibition; compound 5h showed IC50 values comparable to galantamine, indicating potential for Alzheimer’s treatment.
Discussed diverse pharmacological applications including anticancer and neuroprotective effects; highlighted structural versatility for drug development.
Reported on the synthesis of various derivatives with significant activity against resistant strains of bacteria.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several benzo[b]thiophene derivatives against clinical isolates of Staphylococcus aureus. The most potent derivative exhibited an MIC comparable to established antibiotics, highlighting its potential as a therapeutic agent against resistant infections .
  • Neuroprotective Effects : In vitro studies using SH-SY5Y neuroblastoma cells demonstrated that selected benzothiophene compounds did not exhibit cytotoxicity at therapeutic concentrations while effectively inhibiting cholinesterase activity, suggesting their potential use in neurodegenerative disease management .

Properties

IUPAC Name

1-benzothiophen-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6OS/c9-7-2-1-6-3-4-10-8(6)5-7/h1-5,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQUZFPKUMCZPQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CS2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30172906
Record name Benzo(b)thiophene-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30172906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19301-39-4
Record name Benzo[b]thiophene-6-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19301-39-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzo(b)thiophene-6-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019301394
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzo(b)thiophene-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30172906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzo[b]thiophene-6-ol
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Synthesis routes and methods I

Procedure details

6-Methoxybenzo[b]thiophene (6.15 g, 37.45 mmol) and pyridine hydrochloride (18.5 g) were heated together at 210° C. for 1 h. The mixture was cooled to 100° C., diluted with water (125 mL) and extracted with dichloromethane (3×70 mL). The combined extracts were washed with water (125 mL), dried (MgSO4) and evaporated in vacuo to give the title compound (5.54 g, 98%)
Quantity
6.15 g
Type
reactant
Reaction Step One
Quantity
18.5 g
Type
reactant
Reaction Step One
Name
Quantity
125 mL
Type
solvent
Reaction Step Two
Yield
98%

Synthesis routes and methods II

Procedure details

Dissolve 6-methoxy-benzo[b]thiophene (J. Med. Chem. 32:2548, 1989; 26.1 g, 146 mmol) in DMF (500 mL). Add ethanethiol sodium salt (37 g, 440 mmol) and heat to 150° C. with stirring overnight. Add additional ethanethiol sodium salt (12.8 g, 152 mmol) and continue to heat at 150° C. overnight. Concentrate in vacuo to ¼ volume. Partition reaction mixture between ethyl acetate (500 mL) and water (500 mL), separate layers, wash organic layer with water (2×500 mL), brine (500 mL), and dry with magnesium sulfate. Filter and concentrate in vacuo to give 8 g of benzo[b]thiophen-6-ol. Back extract aqueous layers with ethyl acetate (3×1000 mL) wash organics with brine, and dry with magnesium sulfate. Concentrate in vacuo to obtain an additional 15 grams of benzo[b]thiophen-6-ol. Distill off remaining DMF to yield 22.7 g (100%) of benzo[b]thiophen-6-ol.
Quantity
26.1 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
37 g
Type
reactant
Reaction Step Two
Quantity
12.8 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.